molecular formula C15H10ClFO4 B6410939 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid CAS No. 1261935-73-2

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid

Cat. No.: B6410939
CAS No.: 1261935-73-2
M. Wt: 308.69 g/mol
InChI Key: SFSQZBWYVOTQFZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro, methoxycarbonyl, and fluorobenzoic acid functional groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQZBWYVOTQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692038
Record name 4'-Chloro-3-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-73-2
Record name 4'-Chloro-3-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-chloro-3-methoxycarbonylphenylboronic acid.

    Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 2-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

    Hydrolysis: The primary product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro, methoxycarbonyl, and fluorobenzoic acid groups allows for specific interactions with biological molecules, influencing pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxycarbonylphenylboronic acid
  • 2-Fluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid

Uniqueness

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluorine atoms enhances its potential for specific interactions in chemical and biological systems, distinguishing it from other similar compounds.

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